Opipramol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Opipramol-d4, also known as Ensidon-d4, is the deuterium-labeled version of Opipramol . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into the drug molecules, primarily as tracers for quantitation during the drug development process .
Molecular Structure Analysis
Opipramol-d4 has a molecular formula of C23H29N3O . The exact mass is 367.256169541 g/mol and the monoisotopic mass is also 367.256169541 g/mol . The compound has a complexity of 448 and contains 4 isotope atoms .Chemical Reactions Analysis
A study on the stability of Opipramol (the non-deuterated form) revealed a three-process degradation, all processes being determined by both physical transformations and chemical reactions .Physical And Chemical Properties Analysis
Opipramol-d4 has a molecular weight of 367.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 .Scientific Research Applications
Management of Sleep Bruxism
Opipramol-d4, as a deuterated form of Opipramol, is used in research related to sleep bruxism (SB) management. Studies aim to reduce the number and magnitude of bruxism episodes per hour of sleep, thereby mitigating the negative clinical consequences. Opipramol acts primarily as a sigma receptor agonist . Research involving Opipramol-d4 can provide insights into the pharmacokinetics and dynamics of the drug, potentially leading to improved therapeutic strategies for SB.
Antidepressant and Anxiolytic Applications
As an atypical tricyclic antidepressant, Opipramol-d4 is utilized in research for its antidepressant and anxiolytic properties. It does not act as a monoamine reuptake inhibitor but has a high affinity for sigma receptors. This unique mechanism is of interest in the development of new treatments for anxiety and depression, especially in relation to substance use disorders .
Thermal Stability and Kinetic Studies
Opipramol-d4 is valuable in studies focused on the thermal stability and kinetics of pharmaceutical compounds. Research on Opipramol dihydrochloride’s thermal stability in an oxidative atmosphere can inform the development of more stable drug formulations. The kinetic evaluation of Opipramol-d4 can reveal the degradation processes and physical transformations that occur at different temperatures .
Pharmacotherapy of Generalized Anxiety Disorder
The deuterated variant of Opipramol is significant in the pharmacotherapy research of generalized anxiety disorder (GAD). By studying Opipramol-d4, researchers can gain a better understanding of the drug’s efficacy, dosage optimization, and side effect profile, which can lead to more effective treatments for GAD .
Somatic Symptom Disorder Treatment
Research involving Opipramol-d4 also extends to the treatment of somatic symptom disorder. The compound’s effects on the sigma receptors make it a candidate for alleviating the psychological distress associated with somatic symptoms. Studies on Opipramol-d4 can help refine dosing regimens and therapeutic approaches for this condition .
Calibration Standards in Chromatography
Opipramol-d4 serves as a calibration standard in ion-exchange chromatography (IC) applications. Its use in environmental or food analysis ensures the accuracy and quality control of chromatographic measurements. The deuterated form provides a stable reference point for the quantification of Opipramol in various samples .
Future Directions
Mechanism of Action
Target of Action
Opipramol-d4, a deuterium-labeled derivative of Opipramol , primarily targets the sigma receptors . Sigma receptors are a unique class of intracellular proteins that have been implicated in various disease states, including depression and anxiety . Among antidepressants, Opipramol is unique in its primary action as a SIGMAR1 agonist .
Mode of Action
Opipramol-d4 interacts with its sigma receptor targets, leading to a series of changes in the cell. It is said to have a biphasic action , with prompt initial improvement of tension, anxiety, and insomnia followed by improved mood later . Hence, it is an anxiolytic with an antidepressant component. After sub-chronic treatment with Opipramol, σ2 receptors are significantly downregulated, but σ1 receptors are not .
Biochemical Pathways
It is known that opipramol is partially metabolized in the liver to deshydroxyethylopipramol
Pharmacokinetics
Opipramol, the parent compound of Opipramol-d4, is rapidly and completely absorbed by the gastrointestinal tract . It has a bioavailability of 94% . The compound is 91% protein-bound and is metabolized via CYP2D6 . The elimination half-life is between 6 and 11 hours, and it is excreted in the urine (70%) and feces (10%)
Result of Action
The molecular and cellular effects of Opipramol-d4’s action are primarily related to its interaction with sigma receptors. This interaction leads to a decrease in tension, anxiety, and insomnia, followed by an improvement in mood . .
properties
IUPAC Name |
2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]-1,1,2,2-tetradeuterioethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2/i18D2,19D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFUWZUGRBMHL-AUZVCRNNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Opipramol-d4 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.